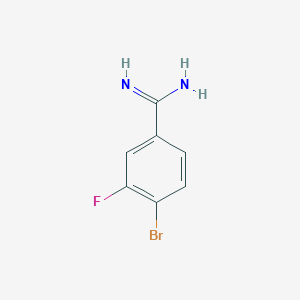

4-Bromo-3-fluoro-benzamidine

Description

Significance of Benzamidine (B55565) Derivatives in Advanced Organic Chemistry and Pre-clinical Investigations

Benzamidine and its derivatives are a class of compounds recognized for their utility in various scientific domains. ontosight.ai In organic chemistry, the benzamidine moiety serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds. nih.gov The chemical reactivity of the amidine group allows for a range of transformations, making it a valuable synthon for constructing diverse molecular architectures.

In the realm of preclinical research, benzamidine derivatives are investigated for their potential as modulators of enzyme activity. ontosight.ai Specifically, they are known to act as inhibitors of proteases, a class of enzymes involved in numerous physiological and pathological processes. ontosight.ai This inhibitory action has led to the exploration of benzamidine scaffolds in the context of developing new therapeutic agents. ontosight.aichemimpex.com The ability of the benzamidine group to engage in specific interactions with the active sites of enzymes is a key factor driving this research. ontosight.ai

The structural framework of benzamidine allows for systematic modifications, enabling chemists to synthesize libraries of derivatives with varied substitution patterns. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity and properties of a lead compound. The investigation of compounds like 4-Bromo-3-fluoro-benzamidine is a part of this broader effort to understand how different functional groups and their positions on the benzamidine ring influence its chemical and biological properties.

Role of Halogen Substitution (Bromine and Fluorine) in Modulating Chemical Reactivity and Ligand Properties

The inclusion of halogen atoms, such as bromine and fluorine, into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. libretexts.orgresearchgate.net The specific placement of bromine and fluorine in this compound has distinct effects on its chemical reactivity and its potential to act as a ligand.

Bromine, a larger and less electronegative halogen than fluorine, introduces different electronic and steric effects. libretexts.org It can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site. acs.orgnih.gov This interaction can be a significant contributor to the binding of a ligand to its biological target, such as a protein. acs.org The strength of this halogen bond can be tuned by the presence of other substituents on the aromatic ring, such as the fluorine atom in this compound. researchgate.net

The combination of both fluorine and bromine on the benzamidine scaffold creates a unique electronic and steric profile. The interplay between the electron-withdrawing nature of the halogens and their capacity for specific non-covalent interactions can modulate the compound's reactivity in chemical synthesis and its binding properties as a ligand. researchgate.net

Historical Context of Related Halogenated Benzamidine Scaffolds in Academic Inquiry

The study of halogenated benzamidines is not a new area of research. Historically, the synthesis and investigation of various substituted benzamidines have been a continuous focus in organic and medicinal chemistry. The introduction of halogens onto the benzamidine framework has been a key strategy to explore and modify their chemical and biological characteristics.

Early research into benzamidine derivatives was often centered on their ability to inhibit serine proteases. This led to the synthesis of a wide array of analogs, including those with halogen substituents, to understand the structural requirements for potent and selective inhibition. These foundational studies established the importance of the benzamidine core as a privileged structure for interacting with the active sites of these enzymes.

Over time, with the advancement of synthetic methodologies and a deeper understanding of molecular interactions, the focus expanded to include more complex halogenation patterns. The synthesis of compounds with multiple halogen substitutions, such as chloro-fluoro or bromo-fluoro combinations, allowed for a more nuanced tuning of their properties. For instance, the synthesis of compounds like 3-Chloro-4-fluoro-benzamidine and 4-Bromo-3-methyl-benzamidine highlights the systematic exploration of the chemical space around the benzamidine scaffold. sigmaaldrich.com

These earlier investigations into various halogenated benzamidines have provided a valuable knowledge base for the current research on more specifically substituted compounds like this compound. They have demonstrated the significant impact of halogenation on the electronic and steric properties of the molecule, which in turn influences its reactivity and potential as a ligand.

Overview of Research Trajectories for this compound

Current research involving this compound and its hydrochloride salt primarily revolves around its utility as a chemical intermediate and a building block in synthetic and medicinal chemistry. chemimpex.comchemimpex.com Its unique substitution pattern makes it a valuable precursor for the synthesis of more complex and potentially bioactive molecules. chemimpex.com

One of the main applications of this compound is in the development of enzyme inhibitors. chemimpex.com Researchers utilize this compound as a starting material to design and synthesize molecules that can target specific enzymes implicated in various diseases. chemimpex.com The presence of the bromine and fluorine atoms allows for the exploration of specific interactions, such as halogen bonding, within the enzyme's active site, which can contribute to the potency and selectivity of the final compound. chemimpex.com

In the field of organic synthesis, this compound serves as a versatile scaffold. chemimpex.com The bromine atom, in particular, can be readily modified through various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of diverse molecular architectures. This chemical handle is crucial for creating libraries of compounds for screening in drug discovery programs. The synthesis of this compound itself is typically achieved from the corresponding 4-Bromo-3-fluorobenzonitrile (B163030). chemicalbook.com

Furthermore, the compound is used in the development of advanced materials, where its specific chemical properties can be harnessed in applications such as coatings and polymers. chemimpex.com

Chemical Properties and Synthesis

Below is a data table summarizing some of the key chemical properties of this compound and its related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 780721-73-5 | C₇H₆BrFN₂ | 217.04 |

| This compound hydrochloride | 133302-62-2 | C₇H₇BrClFN₂ | 253.50 |

| 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | C₇H₃BrFN | 200.01 |

| 4-Bromo-3-fluorophenol | 121219-03-2 | C₆H₄BrFO | 191.00 nih.gov |

An in-depth examination of the synthesis and chemical behavior of this compound reveals a compound of significant interest in synthetic organic chemistry. This article focuses exclusively on the methodologies for its creation and subsequent chemical transformations, providing a detailed overview of established and potential synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRFKNNTWPOYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282081 | |

| Record name | 4-Bromo-3-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780721-73-5 | |

| Record name | 4-Bromo-3-fluorobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780721-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4 Bromo 3 Fluoro Benzamidine Reactions

Elucidation of Amidine Formation Mechanisms

The synthesis of 4-Bromo-3-fluoro-benzamidine typically originates from its nitrile precursor, 4-bromo-3-fluorobenzonitrile (B163030). The most common and well-established method for converting nitriles to amidines is the Pinner reaction. organic-chemistry.orgjk-sci.comsemanticscholar.org The mechanism of this acid-catalyzed process involves several distinct steps. nih.govnrochemistry.com

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the cyano group by a strong acid, typically anhydrous hydrogen chloride (HCl). This activation step forms a highly electrophilic nitrilium ion.

Nucleophilic Attack by Alcohol: An alcohol, serving as the solvent, acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. This results in the formation of an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgdbpedia.org Low temperatures are often crucial during this stage to prevent the thermodynamically unstable Pinner salt from rearranging. jk-sci.com

Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849). The ammonia molecule attacks the imino ester carbon, leading to the displacement of the alcohol group and the formation of the final amidine hydrochloride salt. Subsequent neutralization yields the free base, this compound.

The electron-withdrawing nature of the bromo and fluoro substituents on the aromatic ring influences the reactivity of the nitrile group. While these groups increase the electrophilicity of the nitrile carbon, potentially favoring nucleophilic attack, they also decrease the basicity of the nitrile nitrogen, making the initial protonation step more challenging. The choice between acid- and base-catalyzed methods can depend on the electronic nature of the nitrile. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

In nucleophilic aromatic substitution (SNAr) reactions, the rate is highly dependent on the stability of the intermediate Meisenheimer complex. The presence of both fluoro and bromo substituents, along with the amidine group, serves to stabilize the negative charge developed in this intermediate. Computational studies on similar fluorinated aromatics have shown a good correlation between the calculated stability of the σ-complex (Meisenheimer complex) and the experimental reaction rate constants. nih.gov

| Parameter | Transformation | Influencing Factors | Expected Outcome |

| Reaction Rate (k) | Pinner Reaction | Substituent electronic effects | Electron-withdrawing groups (Br, F) may decrease the overall rate by disfavoring the initial protonation of the nitrile. |

| Activation Energy (Ea) | SNAr Reaction | Stability of Meisenheimer complex | The strong inductive effect of fluorine lowers the activation barrier for the rate-determining nucleophilic addition step. stackexchange.com |

| Thermodynamic Stability | Meisenheimer Complex | Resonance and inductive effects | Both halogens and the amidine group stabilize the anionic intermediate, making its formation more favorable. |

Catalytic Pathways and Ligand Effects in Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. libretexts.orgugr.esmdpi.com The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is often the rate-limiting step, resulting in a palladium(II) species.

Transmetalation: An organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium(II) complex, a process typically facilitated by a base. libretexts.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, which regenerates the palladium(0) catalyst, allowing it to re-enter the cycle. chemrxiv.org

The choice of ligand coordinated to the palladium center is critical and can profoundly influence the catalyst's activity and selectivity. researchgate.net Sterically bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed. nih.govnih.gov These ligands can promote the initial oxidative addition step and stabilize the catalytic species. In dihalogenated substrates, bulky ligands can sometimes lead to overfunctionalization by promoting "ring-walking," where the catalyst remains coordinated to the product and facilitates a second coupling reaction before dissociation. nih.govacs.org The selectivity can therefore be tuned by careful ligand selection. nih.gov

| Ligand Type | Example | Effect on Cross-Coupling | Rationale |

| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, PCy₃, XPhos | Increased reaction rates and yields for aryl chlorides/bromides. organic-chemistry.org | Promote oxidative addition and stabilize the Pd(0) active species. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | High catalytic activity; can alter conventional site-selectivity. nih.gov | Strong σ-donors that form stable complexes with palladium. Steric bulk can control access to the metal center. nih.gov |

| Bidentate Phosphines | Xantphos, dppf | Offer catalyst stability; can influence reductive elimination. | Chelating effect provides thermal stability to the catalyst complex. |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Directed by Halogenation

The this compound ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing properties of the two halogen atoms and the amidine group. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Nucleophilic Addition: A nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govstackexchange.com The aromaticity of the ring is temporarily lost.

Elimination of Leaving Group: The aromaticity is restored as the leaving group is expelled from the Meisenheimer complex.

In SNAr reactions, the relative reactivity of aryl halides follows the order F > Cl ≈ Br > I. This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the initial attack by the nucleophile and lowering the activation energy of this slow step. stackexchange.com Therefore, in a reaction with a nucleophile, the fluorine atom on this compound would be preferentially substituted over the bromine atom. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, rather than through a discrete Meisenheimer intermediate. harvard.edunih.govacs.org

Radical Pathways in Benzamidine (B55565) Chemical Transformations

Beyond polar, two-electron mechanisms, reactions involving this compound can also proceed through radical pathways. The most relevant of these is the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.orgorganicreactions.orgdalalinstitute.com This process is distinct from the SNAr mechanism as it does not require strong electron-withdrawing groups for activation and involves single-electron transfer (SET) steps. wikipedia.orgnptel.ac.in

The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aryl halide substrate, often from a solvated electron or via photochemical or electrochemical means. organicreactions.orgnptel.ac.in

Initiation: The aryl halide accepts an electron to form a radical anion.

Propagation:

The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.org

This aryl radical then reacts with a nucleophile (e.g., an enolate) to form a new radical anion. researchgate.net

This new radical anion transfers its electron to another molecule of the starting aryl halide, forming the product and propagating the chain. wikipedia.orgresearchgate.net

This pathway allows for substitutions on unactivated aryl halides that would not occur under SNAr conditions. For this compound, the C-Br bond is more susceptible to cleavage in a radical fragmentation step than the stronger C-F bond, meaning SRN1 reactions would likely lead to substitution at the C4 position.

Computational and Spectroscopic Characterization in Research Contexts

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of 4-Bromo-3-fluoro-benzamidine at the molecular level.

DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound and mapping its electron density distribution. These calculations can predict bond lengths, bond angles, and dihedral angles that define the molecule's geometry. For substituted benzamides, the orientation of the amidine group relative to the aromatic ring is a key conformational feature. The presence of bulky and electronegative bromine and fluorine atoms on the benzene (B151609) ring is expected to influence this orientation through steric and electronic effects.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to understand the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. Halogen substitution is known to significantly affect the electronic properties of aromatic compounds. nih.gov

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Significance |

| C-Br Bond Length | ~1.90 Å | Influences reactivity and intermolecular interactions. |

| C-F Bond Length | ~1.35 Å | Affects electronic properties and molecular conformation. |

| Amidine C-N Bond Length | ~1.33 Å (double bond character) | Key to the functional properties of the amidine group. |

| Dihedral Angle (Ring-Amidine) | 10-30° | Determines the overall shape and potential for intermolecular interactions. |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and electronic transitions. |

Note: These values are estimations based on DFT studies of similarly substituted aromatic compounds and may vary with the specific computational method and basis set used.

DFT calculations are also employed to explore the energy landscapes of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can predict reaction pathways and activation energies. This is particularly valuable in understanding potential synthetic routes or metabolic transformations of the compound. For instance, the susceptibility of the C-Br bond to nucleophilic attack or the role of the amidine group in coordinating to metal centers can be computationally investigated.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time.

While DFT provides static pictures of stable conformations, MD simulations can explore the conformational landscape of the molecule in a more dynamic fashion, including the effects of solvent. These simulations can reveal the flexibility of the molecule and the probabilities of it adopting different conformations. For fluorinated aromatic amides, the interplay of hydrogen bonding and other non-covalent interactions can lead to preferred helical structures in polymers. acs.org While this compound is a small molecule, understanding its preferred conformations is crucial for predicting its binding to biological targets.

MD simulations are particularly powerful in studying how this compound interacts with other molecules, such as solvent molecules or the active site of a protein. The benzamidine (B55565) moiety is a well-known pharmacophore that can form strong hydrogen bonds and electrostatic interactions. The bromine and fluorine substituents can participate in halogen bonding and other non-covalent interactions, which can be critical for molecular recognition. Simulations can quantify the strength and lifetime of these interactions, providing insights into binding affinities and mechanisms.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are essential experimental tools for confirming the structure and assessing the purity of synthesized this compound. The predicted spectroscopic data from computational models can aid in the interpretation of experimental spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features | Interpretation |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm) with complex splitting patterns due to H-F and H-H coupling. Amidine protons (δ ~8.5-9.5 ppm, broad). | Provides information on the electronic environment of hydrogen atoms and their connectivity. |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm). Carbon attached to bromine (lower field), carbon attached to fluorine (higher field, split by C-F coupling). Amidine carbon (δ ~165 ppm). | Reveals the carbon framework of the molecule. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons. | Confirms the presence and electronic environment of the fluorine atom. |

| FT-IR | N-H stretching (3100-3500 cm⁻¹), C=N stretching (~1650 cm⁻¹), C-Br stretching (500-600 cm⁻¹), C-F stretching (1000-1300 cm⁻¹). | Identifies the functional groups present in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₇H₆BrFN₂. A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). | Confirms the molecular weight and elemental composition. |

Note: Chemical shifts (δ) are in parts per million (ppm) and stretching frequencies are in wavenumbers (cm⁻¹). These are typical ranges and can be influenced by solvent and other experimental conditions.

The integration of these computational and spectroscopic approaches provides a comprehensive characterization of this compound, which is indispensable for its application in medicinal chemistry and materials science research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Fluorine and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

For this compound, ¹H NMR spectroscopy would be utilized to identify the number and types of protons, their electronic environments, and their proximity to other nuclei. The substitution pattern on the aromatic ring would give rise to a complex splitting pattern, with the fluorine and bromine atoms influencing the chemical shifts of the aromatic protons.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would be expected to show distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine atom would exhibit a characteristic splitting pattern due to carbon-fluorine coupling (¹J C-F, ²J C-F, etc.), which is a powerful diagnostic tool for confirming the presence and position of the fluorine substituent.

¹⁹F NMR spectroscopy is particularly sensitive and would provide a specific signal for the fluorine atom in this compound. The chemical shift of the fluorine signal and its coupling to neighboring protons (³J H-F) would offer unambiguous evidence for its presence and location on the benzene ring.

Despite the utility of these techniques, a thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental NMR data (¹H, ¹³C, or ¹⁹F) for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies would include:

N-H stretching vibrations from the amidine group, typically appearing in the region of 3300-3500 cm⁻¹.

C=N stretching vibration of the imine functionality in the amidine group, which would be observed in the 1620-1680 cm⁻¹ region.

C-F stretching vibration , which is typically strong and found in the 1000-1400 cm⁻¹ range.

C-Br stretching vibration , which appears at lower frequencies, usually in the 500-650 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

However, a search of available scientific literature and spectral databases did not reveal any experimental IR spectra for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm its molecular formula, C₇H₆BrFN₂.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2), which is a characteristic signature for a monobrominated compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Specific experimental mass spectrometry data for this compound is not available in the public domain based on the conducted searches.

X-ray Crystallography for Solid-State Structural Analysis

The resulting crystal structure would provide unequivocal proof of the connectivity of the atoms and the substitution pattern on the benzene ring. However, there is no publicly available X-ray crystallographic data for this compound in the searched scientific databases.

Advanced Applications As a Chemical Scaffold and Ligand in Pre Clinical Research

Utilization as a Building Block in Complex Chemical Syntheses

4-Bromo-3-fluoro-benzamidine is a valuable precursor in the synthesis of more complex molecular architectures, particularly in the construction of heterocyclic systems and as a foundational scaffold for pharmacologically active frameworks.

Benzamidine (B55565) derivatives are well-established starting materials for the synthesis of various nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and triazoles. While specific examples detailing the use of this compound in the construction of such systems are not extensively documented in publicly available literature, the general reactivity of the benzamidine moiety allows for its condensation with various reagents to form these important heterocyclic rings. These heterocyclic systems are prevalent in many biologically active compounds.

The substituted phenyl ring of this compound provides a rigid scaffold upon which pharmacologically relevant groups can be appended. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The development of privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, is a key strategy in medicinal chemistry. The benzamidine structure itself is considered a privileged scaffold due to its ability to interact with a variety of enzymes.

Role in Medicinal Chemistry Research and Ligand Design

The application of this compound extends significantly into medicinal chemistry, where it is employed in the rational design and synthesis of ligands aimed at specific biological targets.

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive starting point for designing selective ligands. These ligands can be tailored to fit into the binding pockets of various enzymes and receptors, leading to the development of potent and specific inhibitors.

While the direct use of this compound in the development of inhibitors for Factor Xa and papain-like cysteine proteases is not prominently reported, the benzamidine functional group is a known pharmacophore for interacting with serine proteases, a class of enzymes that includes Factor Xa. The basic amidine group can form key interactions with acidic residues, such as aspartate, in the S1 pocket of these enzymes. The development of Factor Xa inhibitors often involves scaffolds that can mimic the natural substrate's interaction with the enzyme's active site.

Papain-like cysteine proteases, which are crucial for the replication of some viruses, are also targets for inhibitor design. The design of inhibitors for these enzymes often involves covalent modification of the active site cysteine. While benzamidine itself is not a classic covalent warhead, its derivatives can be functionalized to include such reactive groups.

In the field of oncology, research has been conducted on derivatives of closely related bromo-fluoro-aromatic compounds. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are structurally similar to this compound, have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) nih.gov. FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells in non-small cell lung cancer (NSCLC) nih.gov.

In one study, a lead compound from this benzamide (B126) series, compound C9, demonstrated significant inhibitory activity against five different NSCLC cell lines with FGFR1 amplification. The IC50 values, which represent the concentration of the drug that inhibits 50% of the cell growth, were in the low micromolar range for these cell lines, as detailed in the table below.

| Cell Line | IC50 (µM) |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are structurally related to this compound. nih.gov

This research highlights the potential of the bromo-substituted phenyl scaffold in the design of kinase inhibitors for oncology applications. Compound C9 was found to induce cell cycle arrest at the G2 phase and promote apoptosis in NSCLC cells nih.gov. Furthermore, it inhibited the phosphorylation of FGFR1 and its downstream signaling proteins, confirming its mechanism of action nih.gov. Molecular docking studies suggested that the compound could form multiple hydrogen bonds within the FGFR1 binding site nih.gov. These findings underscore the utility of such scaffolds in generating promising lead compounds for cancer therapy.

Design and Synthesis of Ligands for Specific Biological Targets

Investigation in Infectious Disease Research

While direct studies on this compound in infectious disease research are not extensively documented, the broader class of benzamidine derivatives has shown considerable promise in combating various pathogens. Benzamidines are known to exhibit antimicrobial and antifungal activities. Research into novel benzamidine analogues has demonstrated significant inhibitory potential against bacteria that cause periodontal disease, such as P. gingivalis and E. coli researcher.lifemdpi.comresearchgate.net. These analogues have shown significant antimicrobial activity at concentrations between 31.25 and 125 µg/mL against tested pathogens mdpi.comresearchgate.net.

Furthermore, some benzamidine derivatives have been investigated for their antiviral effects, showing activity against influenza virus strains nih.gov. The mechanism of action often involves the inhibition of key microbial enzymes or interaction with microbial cell structures. The 4-bromo-3-fluoro substitution pattern on the benzamidine scaffold could potentially enhance these activities or confer novel inhibitory properties, making it a compound of interest for further investigation against a range of infectious agents. The development of new molecules to combat drug-resistant pathogens is a critical area of research, and benzamidine derivatives represent a promising class of compounds for this purpose researcher.lifemdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For benzamidine and benzamide derivatives, SAR studies have provided insights into the structural requirements for their biological activities. For instance, in a series of benzamide derivatives designed as inhibitors for SARS-CoV PLpro, the position and nature of substituents on the benzamide moiety were found to significantly influence inhibitory capacity nih.gov. The addition of an amino group, for example, increased inhibitory action nih.gov.

Similarly, studies on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation have highlighted the importance of the substitution pattern on the aromatic ring for inhibitory activity researchgate.netstmarys-ca.edu. The introduction of fluorine, a bioisostere for hydrogen, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles nih.govnih.gov. Therefore, SAR studies of this compound analogs would likely focus on:

The impact of the bromine and fluorine substituents on binding affinity and selectivity for a particular biological target.

Modification of the amidine group to explore its role in target interaction.

Introduction of additional substituents on the phenyl ring to probe the surrounding binding pocket.

Such studies are essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Computational Approaches in Ligand Design and Target Interaction Studies

Computational methods are increasingly integral to the drug discovery process, enabling the prediction of molecular interactions and the rational design of new drug candidates.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.comwalshmedicalmedia.comresearchgate.net. This method is widely used to predict the binding affinity and interaction between a ligand, such as a derivative of this compound, and its protein target mdpi.comwalshmedicalmedia.comspast.org.

In studies involving benzamide and benzimidazole (B57391) derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of various enzymes, such as DNA gyrase and topoisomerase mdpi.comresearchgate.netspast.org. These computational models help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex mdpi.com. For this compound analogs, docking studies would be instrumental in identifying potential biological targets and in predicting how modifications to the chemical structure would affect binding affinity, thereby guiding the synthesis of more effective compounds nih.govnih.gov.

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a protein target. | To identify potential biological targets and guide the design of analogs with improved binding. |

| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. | To develop predictive models for the activity of new this compound derivatives. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds mdpi.comnih.govjppres.comnih.gov. QSAR models are developed using statistical methods to correlate physicochemical properties or structural features of molecules with their observed biological activities nih.govnih.gov.

For various classes of compounds, including benzamides, QSAR studies have been successfully employed to identify the key structural features that govern their antimicrobial or anticancer activities nih.govjppres.com. These models can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources mdpi.com. A QSAR study on this compound analogs could reveal the quantitative impact of the bromo and fluoro substituents, as well as other molecular descriptors, on their biological activity, thereby facilitating the design of more potent derivatives.

Application in Material Science Research

The unique chemical properties of functionalized aromatic compounds also make them attractive for applications in material science.

Development of Advanced Materials with Specific Chemical Properties

The functionalization of materials with specific chemical compounds can impart novel properties and applications european-mrs.comresearchgate.net. For instance, benzamidine derivatives have been used to functionalize polymer coatings to create surfaces that can selectively bind to proteins like thrombin researchgate.net. This highlights the potential of using molecules with specific binding capabilities to create advanced functional materials.

The this compound molecule, with its reactive sites, could potentially be used to functionalize surfaces or be incorporated into polymers to develop materials with tailored chemical properties european-mrs.com. The presence of halogen atoms could also be exploited for further chemical modifications or to influence the material's electronic properties. While direct applications of this compound in material science are yet to be extensively explored, the principles of chemical functionalization suggest a promising avenue for future research in creating materials for applications in sensing, catalysis, or biocompatible coatings european-mrs.comresearchgate.net.

Integration into Coatings and Polymers Research

The unique structural attributes of this compound, specifically the presence of reactive bromine and fluorine atoms alongside the benzamidine functional group, position it as a compound of significant interest in the development of advanced coatings and polymers for pre-clinical research. Its integration into material science is primarily investigated for the purpose of creating surfaces with tailored biological interactions and enhanced physical properties.

Research in this area leverages the compound as a versatile building block for both surface modification of existing polymers and as a monomer for the synthesis of novel polymeric materials. The key applications revolve around improving the biocompatibility of materials that come into contact with biological systems and introducing specific functionalities to the material surface.

One of the primary areas of exploration is in the development of hemocompatible coatings for medical devices. The benzamidine moiety is a known inhibitor of serine proteases, such as thrombin, which are key enzymes in the blood coagulation cascade. By covalently immobilizing benzamidine derivatives onto polymeric surfaces, it is possible to create materials that actively suppress coagulation at the material-blood interface. nih.gov This approach has been shown to significantly reduce thrombogenicity, coagulation activation, and complement activation in in vitro studies with human whole blood. nih.gov The covalent attachment of molecules like this compound to a polymer backbone ensures the long-term stability and activity of the surface.

The presence of the fluorine atom in the this compound structure is another feature that is being exploited in polymer research. Fluorinated polymers are well-known for their chemical resistance, low surface energy, and thermal stability. Incorporating fluorinated compounds into coatings can lead to surfaces with hydrophobic and anti-biofouling properties. While specific research on this compound in anti-biofouling is emerging, the principle of using fluorinated coatings to prevent the adhesion of microorganisms and biomolecules is well-established.

Furthermore, the bromo- substituent on the aromatic ring serves as a reactive handle for polymerization and surface grafting. This allows for the integration of this compound into a wide range of polymer architectures. For instance, it can be used as a monomer in polycondensation reactions or as an initiator for controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with pendant benzamidine groups.

The table below summarizes the key research findings and potential applications of integrating this compound into coatings and polymers.

| Property | Research Finding | Potential Application |

| Biocompatibility | Benzamidine derivatives, when immobilized on polymer surfaces, have been shown to reduce thrombogenicity and coagulation activation. nih.gov | Development of hemocompatible coatings for blood-contacting medical devices such as catheters, stents, and extracorporeal circuits. |

| Surface Energy | Fluorinated compounds are known to lower the surface energy of materials, leading to hydrophobic and oleophobic properties. | Creation of anti-fouling surfaces for biomedical implants and biosensors to prevent non-specific protein adsorption and bacterial adhesion. |

| Chemical Stability | The incorporation of fluorine into polymer backbones generally enhances their thermal and chemical resistance. | Synthesis of durable and robust coatings for long-term implantable devices that can withstand the harsh in vivo environment. |

| Reactivity | The bromine atom provides a site for covalent attachment to surfaces or for polymerization into new materials. | Use as a functional monomer or surface modification agent to introduce the bioactive benzamidine moiety onto a variety of substrates. |

Structural Modification and Bioisosteric Strategies Involving 4 Bromo 3 Fluoro Benzamidine

Principles of Bioisosterism in the Context of 4-Bromo-3-fluoro-benzamidine

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological characteristics. This concept has evolved from the classical isosteres, which have the same number of atoms and valence electrons, to non-classical bioisosteres, which can have different numbers of atoms but produce similar biological activity.

For this compound, bioisosteric replacements can be considered for several parts of the molecule: the phenyl ring, the bromine and fluorine substituents, and the amidine group. The goal of these modifications is to modulate properties such as:

Potency and Selectivity: Fine-tuning interactions with the target enzyme's binding pocket.

Physicochemical Properties: Altering solubility, lipophilicity, and pKa to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Metabolic Stability: Replacing metabolically labile groups to increase the compound's half-life.

Toxicity: Eliminating or reducing off-target effects.

The introduction of fluorine and bromine on the benzamidine (B55565) scaffold already represents a strategic design choice, influencing the electronic and steric properties of the molecule. Further bioisosteric modifications build upon this foundation to optimize the compound as a potential drug candidate.

Rational Design of Fluorinated Bioisosteres

Fluorine has become a key element in drug design due to its unique properties. Its small size allows it to mimic hydrogen in many contexts, while its high electronegativity can profoundly alter the electronic properties of a molecule.

The presence of a fluorine atom at the 3-position of the phenyl ring in this compound has a significant impact on the electronic character of the molecule. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect can:

Modulate pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the amidine group, making it less basic. This can be advantageous in drug design, as highly basic compounds are often associated with poor membrane permeability and potential off-target effects.

Influence Binding Interactions: The altered electron distribution on the aromatic ring can affect its ability to participate in various non-covalent interactions within the enzyme's active site, such as π-π stacking or cation-π interactions.

The following table illustrates the potential impact of fluorine substitution on the pKa of a hypothetical benzamidine derivative.

| Compound | Substituent | Predicted pKa Change | Rationale |

| Benzamidine | None | Baseline | Reference compound |

| 3-Fluoro-benzamidine | 3-Fluoro | Decrease | Strong inductive electron withdrawal by fluorine |

| 4-Bromo-benzamidine | 4-Bromo | Slight Decrease | Inductive electron withdrawal by bromine |

| This compound | 3-Fluoro, 4-Bromo | Significant Decrease | Additive inductive effects of both halogen substituents |

This table is illustrative and actual pKa values would need to be determined experimentally.

The substitution of hydrogen with fluorine can also influence the conformational preferences of a molecule. While the effect on a rigid phenyl ring is less pronounced than in flexible aliphatic systems, the fluorine atom can still impact the orientation of the amidine group relative to the ring. These subtle conformational changes can have a significant effect on how the molecule fits into the binding pocket of its target enzyme, potentially leading to improved affinity and selectivity. The specific interactions of the fluorine atom with protein residues, such as the formation of favorable electrostatic or dipole-dipole interactions, can further enhance binding.

Development of Trifluoromethylated and Difluoromethylated Analogs for Enhanced Stability and Potency

The replacement of a single fluorine atom with a trifluoromethyl (CF3) or difluoromethyl (CF2H) group is a common strategy in medicinal chemistry to further modulate a compound's properties.

Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group and is highly lipophilic. Introducing a CF3 group in place of the bromine or fluorine on the benzamidine ring could lead to:

Increased Metabolic Stability: The C-F bond is very strong, and the CF3 group can block sites of metabolism, increasing the drug's half-life.

Enhanced Potency: The lipophilicity of the CF3 group can improve membrane permeability and lead to better interactions with hydrophobic pockets in the target protein.

Difluoromethyl (CF2H) Group: The CF2H group is also electron-withdrawing and lipophilic, but to a lesser extent than the CF3 group. It offers a more nuanced approach to modulating electronic and lipophilic properties.

The following table summarizes the expected properties of these analogs.

| Analog | Key Properties | Potential Advantages |

| Trifluoromethylated Analog | Strong electron withdrawal, high lipophilicity | Enhanced metabolic stability, increased potency through hydrophobic interactions |

| Difluoromethylated Analog | Moderate electron withdrawal, moderate lipophilicity | Fine-tuning of electronic and lipophilic balance |

Strategic Replacement of Amidine Functionality for Optimized Ligand Properties

Several functional groups can act as bioisosteres for the amidine group, including:

Guanidine: This group is more basic than amidine and can form a greater number of hydrogen bonds.

Aminopyridines and other N-containing heterocycles: These groups can mimic the hydrogen bonding and electrostatic properties of the amidine group while offering different pKa values and metabolic profiles. For instance, an aminoisoquinoline has been successfully used as a benzamidine isostere.

Non-basic groups: In some cases, it may be possible to replace the amidine with a non-basic group that can still form key interactions with the target, thereby improving oral bioavailability.

The choice of a suitable bioisostere depends on the specific interactions of the amidine group in the binding site of the target enzyme and the desired physicochemical properties of the final compound. A careful analysis of the structure-activity relationship is essential for the successful implementation of this strategy.

Future Research Directions and Emerging Paradigms

Advancements in Asymmetric Synthesis of Chiral 4-Bromo-3-fluoro-benzamidine Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry. Future research will likely focus on the development of novel asymmetric methods to access chiral derivatives of this compound. While direct asymmetric synthesis of this specific compound is not yet widely reported, advancements in the broader field of asymmetric catalysis offer promising avenues.

Key areas of exploration will include:

Chiral Catalysis: The use of chiral metal complexes and organocatalysts to control the stereochemical outcome of reactions is a powerful strategy. For instance, chiral Ni(II) complexes have been successfully employed in the asymmetric synthesis of fluorinated aromatic amino acids, achieving high enantiomeric excess (>99% ee). beilstein-journals.org Similar strategies could be adapted for the synthesis of chiral this compound derivatives.

Kinetic Resolution: Asymmetric catalysis can be used for the kinetic resolution of racemic mixtures, providing access to enantiomerically enriched compounds. Copper-catalyzed asymmetric hydroboration, for example, has been used for the kinetic resolution of chromenes with high selectivity factors (s factor up to 1060). nih.gov

Dynamic Crystallization: Techniques such as dynamic preferential crystallization, which involve the racemization of an undesired enantiomer in solution and the selective crystallization of the desired one, could be explored. This method has been successfully applied to the asymmetric synthesis of Diels-Alder reaction products. mdpi.com

Table 1: Comparison of Asymmetric Synthesis Methodologies

| Methodology | Principle | Potential Advantages for this compound Derivatives | Reported Efficiency (in analogous systems) |

|---|---|---|---|

| Chiral Ni(II) Complex Catalysis | Utilizes a chiral metal complex to induce stereoselectivity in the formation of new bonds. | High enantioselectivity for fluorinated aromatic compounds. | >99% ee beilstein-journals.org |

| Cu-Catalyzed Asymmetric Hydroboration | Employs a copper catalyst with a chiral ligand for the enantioselective addition of a boron-hydrogen bond. | High kinetic resolution efficiency. | s factor up to 1060 nih.gov |

| Dynamic Preferential Crystallization | Combines in-situ racemization with selective crystallization of one enantiomer. | Can theoretically achieve 100% yield of a single enantiomer. | 98% ee mdpi.com |

Integration with Automated Synthesis and High-Throughput Screening in Discovery Pipelines

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing the drug discovery process. This paradigm shift allows for the rapid synthesis and evaluation of large compound libraries, significantly accelerating the identification of promising lead compounds.

Future efforts in the discovery of this compound-based therapeutics will increasingly rely on these technologies. Acoustic dispensing technology, for instance, enables the synthesis of thousands of compounds in a 1536-well format on a nanomole scale. nih.govrug.nlresearchgate.netrsc.orgnih.gov This miniaturization reduces waste and cost, making the exploration of vast chemical spaces feasible.

The screening of these libraries can be performed using techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST), which can rapidly assess the binding of compounds to target proteins. nih.govrug.nlresearchgate.netnih.gov This integrated approach of "on-the-fly" synthesis and in-situ screening can drastically shorten the timeline of early drug discovery. nih.govrug.nlrsc.orgnih.gov

Exploration of Novel Catalytic Approaches for this compound Functionalization

The development of novel catalytic methods for the functionalization of the this compound core is crucial for expanding its chemical diversity and accessing new biological activities. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been used for the arylation of similar bromo-benzamide structures, there is a need to explore a broader range of catalytic transformations. researchgate.net

Future research will likely focus on:

C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to introduce new functional groups.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis, enabling transformations that are difficult to achieve with traditional methods.

Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity and efficiency for specific transformations.

Computational Chemistry as a Predictive Tool for Novel Derivatization Pathways

Computational chemistry plays an increasingly important role in modern drug discovery, from target identification to lead optimization. In the context of this compound, computational tools can be used to predict promising derivatization pathways and to understand the structure-activity relationships of its analogs.

Density Functional Theory (DFT) calculations, for example, can be used to study the electronic properties of molecules and to predict their reactivity. researchgate.net This information can guide the design of new synthetic routes and the selection of appropriate reagents and catalysts. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their biological targets, providing insights into the molecular basis of their activity.

Multi-Omics Approaches to Elucidate System-Level Interactions of this compound Analogs (excluding clinical data)

To gain a comprehensive understanding of the biological effects of this compound analogs, it is essential to move beyond single-target-based approaches and to investigate their interactions at a system-wide level. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful platform for achieving this goal. techscience.comnih.gov

By analyzing the changes in the expression of genes, proteins, and metabolites in response to treatment with this compound analogs, researchers can identify the biological pathways and networks that are modulated by these compounds. techscience.com This information can help to elucidate their mechanisms of action, to identify potential biomarkers for their activity, and to predict potential off-target effects. techscience.comnih.gov This systems-level understanding is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-fluoro-benzamidine, and how can purity be optimized?

- Methodology : A plausible route involves halogenation of 3-fluoro-benzamidine using brominating agents (e.g., NBS or Br₂ in controlled conditions). Purification typically employs column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Purity >95% is achievable via recrystallization in ethanol/water mixtures .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Side products like dibrominated analogs may form if stoichiometry is miscalibrated .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT) to verify substituent positions. Fluorine (F NMR) and bromine isotopic patterns in mass spectrometry (HRMS) are critical for validation .

- XRD : For crystalline samples, use SHELX programs for structure refinement. SHELXL handles anisotropic displacement parameters for heavy atoms like bromine .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for bioactive molecule synthesis?

- Applications : The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid, >97% purity) to generate biaryl scaffolds. Optimize conditions with Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous THF .

- Data Interpretation : Monitor reaction efficiency via F NMR to track fluorine environment changes. Contradictory yields may arise from boronic acid purity or moisture sensitivity .

Q. What strategies resolve spectral contradictions in fluorinated benzamidine derivatives?

- Case Study : Discrepancies in H NMR splitting patterns may stem from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can stabilize conformers for accurate assignment .

- Validation : Cross-reference with X-ray crystallography (SHELX-refined structures) to correlate spectral data with spatial arrangements .

Q. How does the electronic effect of bromine/fluorine substituents influence amidine reactivity?

- Mechanistic Insight : Fluorine’s electron-withdrawing effect increases amidine acidity, enhancing nucleophilic reactivity. Bromine’s steric bulk may slow kinetics in SNAr reactions. Computational modeling (e.g., Gaussian) quantifies substituent effects on charge distribution .

- Experimental Design : Compare reaction rates of this compound with non-halogenated analogs under identical conditions. Use kinetic profiling (e.g., UV-Vis) to isolate electronic vs. steric contributions .

Methodological and Data Handling Questions

Q. What protocols ensure safe handling and storage of this compound?

- Safety : Store at 0–6°C under inert gas (argon) to prevent degradation. Use PPE for bromine’s toxicity and fluorine’s reactivity.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Q. How can researchers address reproducibility issues in amidine-based reaction systems?

- Troubleshooting :

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂ for coupling efficiency. Contradictory results may arise from trace metal impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.